(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile
Overview
Description
(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core with a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by cyclization and nitrile formation. One common method includes the reaction of o-phenylenediamine with ethyl cyanoacetate under acidic conditions, leading to the formation of the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications
Mechanism of Action
The mechanism of action of (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoxalin-2(1H)-one: Shares the quinoxaline core but lacks the nitrile group.
3,4-Dihydroquinoxalin-2-one: Similar structure but without the nitrile group.
3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one: Contains a nitromethyl group instead of a nitrile group
Uniqueness: (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile is unique due to the presence of both the quinoxaline core and the nitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRYDWDIMUVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC#N)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695644 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67557-67-9 | |
Record name | (3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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